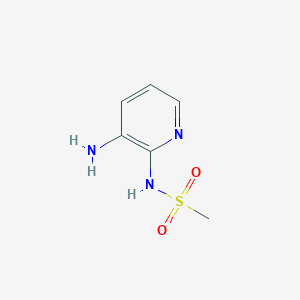

N-(3-aminopyridin-2-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

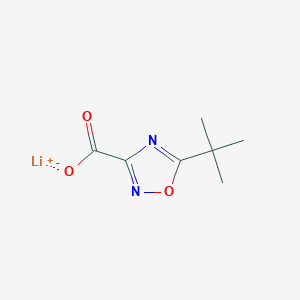

“N-(3-aminopyridin-2-yl)methanesulfonamide” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 . It’s used for research purposes .

Molecular Structure Analysis

The linear formula of “N-(3-aminopyridin-2-yl)methanesulfonamide” is C6H9N3O2S .Physical And Chemical Properties Analysis

“N-(3-aminopyridin-2-yl)methanesulfonamide” has a molecular weight of 187.22 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Regioselective N-mesylating Reagent

N-(3-aminopyridin-2-yl)methanesulfonamide serves as a precursor or component in selective mesylation processes. Such processes are crucial for differentiating amino groups in molecules, which is a key step in the synthesis of complex molecules. For instance, 1H-Benzotriazol-1-yl methanesulfonate has demonstrated effectiveness in selectively mesylating primary amino groups over secondary amino groups, showcasing the specificity achievable with such reagents (Sun Young Kim et al., 1999).

Catalytic Asymmetric Synthesis

The compound finds application in catalytic asymmetric synthesis, acting as a ligand or a part of ligand systems to facilitate enantioselective chemical reactions. A specific example includes its use in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess, which is fundamental in creating chiral molecules for pharmaceuticals and agrochemicals (P. Wipf & Xiaodong Wang, 2002).

Antitumor Agents

Derivatives of N-(3-aminopyridin-2-yl)methanesulfonamide have been explored for their antitumor properties. Research into sulfonanilide variants has identified structural features necessary for antileukemic activity, highlighting the compound's potential as a scaffold for designing new anticancer agents (B. F. Cain et al., 1975).

Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, structurally related to N-(3-aminopyridin-2-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This enzyme plays a crucial role in protein synthesis and cell cycle regulation, making such inhibitors valuable for studying biological processes and potential therapeutic applications (Min Huang et al., 2006).

Structural Studies and Molecular Interactions

Research into the molecular structure and interactions of related compounds provides insights into the binding mechanisms and stability of N-(3-aminopyridin-2-yl)methanesulfonamide derivatives. These studies are essential for understanding the physicochemical properties of the compound and its interactions with biological molecules, contributing to the design of more effective and specific reagents or therapeutic agents (H. Negita et al., 1979).

Propriétés

IUPAC Name |

N-(3-aminopyridin-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXXNQNVGDDSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopyridin-2-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)